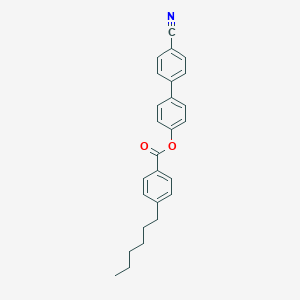

4-Cyanobiphenyl-4'-hexylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-hexylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO2/c1-2-3-4-5-6-20-7-13-24(14-8-20)26(28)29-25-17-15-23(16-18-25)22-11-9-21(19-27)10-12-22/h7-18H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEYREPMEEVVHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of Cyanobiphenyl Based Mesogens

Strategies for the Esterification of 4-Cyanobiphenyl-4'-carboxylic Acid with Hexyl Alcohols

The formation of an ester linkage is a critical step in the synthesis of many liquid crystalline compounds, including 4-cyanobiphenyl-4'-hexylbenzoate. This is typically achieved through the esterification of 4-cyanobiphenyl-4'-carboxylic acid with a suitable hexyl alcohol. Several established methods can be employed for this transformation, each with its own advantages.

One of the most fundamental methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). whiterose.ac.uktandfonline.comontosight.airesearchgate.netathabascau.cabyjus.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed, often through azeotropic distillation with a Dean-Stark apparatus. whiterose.ac.ukontosight.ai

A milder and often more efficient alternative is the Steglich esterification . This method utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). tandfonline.comacs.org The reaction proceeds at room temperature and is highly effective for a wide variety of acids and alcohols, including those that are sensitive to the harsh conditions of Fischer esterification. acs.orgnih.gov The DCC activates the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol to form the desired ester. The water produced is consumed by the DCC, forming the insoluble dicyclohexylurea (DCU), which can be removed by filtration. acs.org

The general reaction for the synthesis of this compound via esterification is depicted below:

Scheme 1: General esterification reaction for the synthesis of this compound.

| Esterification Method | Reagents and Conditions | Advantages | Disadvantages |

| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄, TsOH), heat, often with removal of water. whiterose.ac.uktandfonline.comontosight.airesearchgate.netathabascau.cabyjus.com | Uses inexpensive reagents. Suitable for large-scale synthesis. | Harsh reaction conditions (strong acid, high temperature). Reversible reaction requiring strategies to drive to completion. Not suitable for sensitive substrates. |

| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP, aprotic solvent, room temperature. tandfonline.comacs.orgnih.gov | Mild reaction conditions. High yields. Suitable for a wide range of substrates, including sensitive ones. acs.org | DCC is a known allergen. The byproduct, DCU, can sometimes be difficult to remove completely. |

Cross-Coupling Reactions and Anionic Intermediates in the Synthesis of Biphenyl (B1667301) Cores

The biphenyl core is the fundamental structural unit of the mesogens discussed here. Its synthesis is often achieved through powerful carbon-carbon bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. arabjchem.orgnih.gov This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups. google.com

An interesting approach involves the use of anionic intermediates. For instance, a one-pot synthesis of 4'-alkyl-4-cyanobiaryls has been developed based on the cross-coupling between the sodium salt of the terephthalonitrile (B52192) dianion and a neutral aromatic nitrile in liquid ammonia. ontosight.ainih.gov This is followed by the alkylation of the resulting long-lived anionic intermediate with an alkyl bromide. ontosight.ainih.gov This method provides a direct route to functionalized cyanobiphenyls.

Other cross-coupling reactions such as the Negishi (using organozinc reagents) and Ullmann (copper-mediated) reactions have also been employed in the synthesis of highly substituted biphenyls. vanderbilt.edu The formation of Grignard reagents from aryl halides, which are then reacted with other reagents, is another classic example of employing anionic intermediates in the construction of the biphenyl skeleton. google.com However, Grignard reagents can be sensitive to other functional groups, such as the cyano group, which can limit their applicability. google.com

| Cross-Coupling Reaction | Key Reactants | Catalyst/Mediator | Nature of Intermediate |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid/ester | Palladium catalyst, Base | Organopalladium species |

| Negishi Coupling | Aryl halide, Organozinc reagent | Palladium or Nickel catalyst | Organopalladium/nickel species |

| Ullmann Coupling | Aryl halides | Copper | Organocopper species |

| Anionic Cross-Coupling | Terephthalonitrile dianion, Aromatic nitrile | Sodium in liquid ammonia | Anionic species (dianion) ontosight.ainih.gov |

Multi-Gram Scale Synthesis and High-Throughput Screening Techniques for Cyanobiphenyl Homologues

The development of new liquid crystal materials often requires the synthesis of a series of homologous compounds to study the effect of structural variations on their properties. To facilitate this, efficient methods for both large-scale synthesis and rapid screening are essential.

A convenient one-pot synthetic methodology has been reported for the multi-gram scale synthesis of ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. whiterose.ac.uktandfonline.comtandfonline.com These bromo-functionalized compounds are versatile intermediates for the preparation of various cyanobiphenyl homologues, including oligomers and polymers. whiterose.ac.uktandfonline.comtandfonline.com The method is based on a sodium-mediated aromatic cross-coupling reaction. whiterose.ac.uktandfonline.comtandfonline.com Furthermore, parallel synthesis techniques have been developed to produce several homologues of a given core structure simultaneously, such as the 4-alkyl-4'-cyanobiphenyl series, in gram quantities. researchgate.net

To accelerate the discovery of new mesogens, high-throughput screening (HTS) techniques are employed. japsonline.combmglabtech.com HTS allows for the automated testing of a large number of compounds for specific properties. bmglabtech.com In the context of liquid crystals, HTS can be used to rapidly determine the phase transition temperatures, such as melting and clearing points, of a library of compounds. researchgate.net This is often achieved by monitoring the optical changes in an array of samples upon heating, using polarized light. researchgate.net This approach significantly speeds up the characterization process compared to traditional methods.

Control of Molecular Architecture: From Monomers to Oligomeric and Polymeric Derivatives

The properties of cyanobiphenyl-based materials can be significantly tuned by controlling their molecular architecture, extending from simple monomers to more complex oligomers and polymers.

Side-chain liquid crystalline polymers containing cyanobiphenyl moieties have been synthesized using living polymerization techniques, such as living anionic polymerization. acs.orgacs.org This method allows for precise control over the polymer's molecular weight and distribution, which in turn influences the resulting liquid crystalline phases. acs.orgacs.org In these polymers, the cyanobiphenyl mesogen is typically attached to the polymer backbone via a flexible spacer. acs.orgacs.org

Another approach involves the creation of hybrid materials by attaching cyanobiphenyl mesogens to nanoparticles, such as polyhedral oligomeric silsesquioxanes (POSS). jbnu.ac.kr This results in "giant molecules" where the inorganic core is functionalized with liquid crystalline units, leading to materials with unique self-assembly properties. jbnu.ac.kr

| Molecular Architecture | Synthetic Strategy | Key Controlling Factors | Resulting Properties |

| Monomers | Esterification, Cross-coupling reactions | Length and nature of alkyl/alkoxy chains | Fundamental liquid crystalline properties |

| Oligomers (Dimers, Trimers, etc.) | Coupling of monomeric units | Length and parity of the flexible spacer, nature of the mesogenic units rsc.orgresearchgate.netacs.org | Complex phase behavior, formation of novel phases (e.g., twist-bend nematic) researchgate.net |

| Side-Chain Polymers | Living polymerization (e.g., anionic), Polymer modification acs.orgacs.org | Molecular weight, molecular weight distribution, tacticity acs.orgacs.org | Thermally stable liquid crystal phases, formation of microphase-separated structures in block copolymers acs.orgacs.org |

| Hybrid Nanomaterials | Covalent attachment to nanoparticles (e.g., POSS) jbnu.ac.kr | Nature of the nanoparticle and the linker | Unique self-assembly, potential for new applications in electro-optics jbnu.ac.kr |

Molecular Structure, Conformation, and Intermolecular Interactions: Theoretical and Spectroscopic Insights

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in understanding the molecular geometry and electronic properties of liquid crystals. researchgate.netwikipedia.org These computational approaches allow for the optimization of the molecule's geometry and provide insights into its electronic structure. researchgate.net For instance, DFT calculations with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to determine the optimized geometry and vibrational frequencies of similar cyanobiphenyl compounds. ijres.orgelectroactmater.com The Hartree-Fock method, a foundational approach in quantum chemistry, approximates the many-electron wavefunction as a single Slater determinant, providing a basis for understanding the electronic state of the molecule. wikipedia.orglibretexts.org

The dipole moment and molecular polarisability are crucial parameters that govern the electro-optical behavior of liquid crystals. ijres.org Quantum chemical calculations can predict these properties with a good degree of accuracy. For example, DFT calculations on related cyanobiphenyl molecules have been used to determine their dipole moments. ijres.org The polarisability and its anisotropy are key to understanding the refractive indices of these materials. consensus.app Studies combining DFT with molecular dynamics simulations have shown that functionals like CAM-B3LYP can accurately predict the refractive indices of similar compounds at specific wavelengths. consensus.app

| Compound | Method | Basis Set | Calculated Dipole Moment (Debye) | Reference |

|---|---|---|---|---|

| 8CB | DFT/B3LYP | 6-311G(d,p) | 6.02 | ijres.org |

| 8OCB | DFT/B3LYP | 6-311G(d,p) | 5.74 | ijres.org |

The three-dimensional shape, or conformation, of the 4-Cyanobiphenyl-4'-hexylbenzoate molecule is determined by the rotation around single bonds. scribd.com This includes the dihedral angle between the two phenyl rings of the biphenyl (B1667301) core and the arrangement of the flexible hexyl and ester groups. electroactmater.comresearchgate.net Conformational analysis, often performed using computational methods, helps identify the most stable conformers (low-energy structures). For similar molecules, it has been found that the conformation is influenced by temperature, with different conformers being present in liquid and solid-crystal states. researchgate.net The flexibility of the alkyl chain plays a significant role in the mesomorphic properties of these compounds. researchgate.net

Global reactivity descriptors such as electron affinity, electronegativity, and the electrophilicity index offer insights into the chemical reactivity and stability of a molecule. researchgate.netdergipark.org.tr Electron affinity is the energy change when an electron is added to a neutral atom, indicating its ability to accept an electron. libretexts.org Electronegativity is a measure of an atom's ability to attract electrons in a chemical bond. researchgate.net These parameters can be calculated using DFT and are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netekb.eg A higher electrophilicity index suggests a greater capacity to act as an electrophile. dergipark.org.tr

| Descriptor | Definition | Significance |

|---|---|---|

| Electron Affinity (EA) | Energy released when an electron is added to a neutral atom in the gaseous phase. libretexts.org | A more negative value indicates a higher affinity for electrons. libretexts.org |

| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. researchgate.net | Influences bond polarity and intermolecular interactions. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. dergipark.org.tr | Indicates the electrophilic character of a molecule. dergipark.org.tr |

Vibrational Spectroscopy for Structural Elucidation and Molecular Dynamics (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for investigating the structure and dynamics of molecules like this compound. sepscience.comnih.gov These techniques probe the vibrational modes of chemical bonds, providing a molecular fingerprint that is sensitive to the local environment and conformation. sepscience.comrenishaw.com

The cyano (C≡N) group in this compound has a characteristic vibrational frequency that is sensitive to its environment. researchgate.netnih.gov In Raman spectroscopy, the C≡N stretching mode is a prominent band. nih.gov The position of this band can shift depending on factors like solvent polarity and intermolecular interactions, such as hydrogen bonding. nih.gov For instance, in nonpolar solvents, a blue shift (increase in frequency) may be observed due to repulsive interactions, while in protic solvents like methanol, a red shift (decrease in frequency) can occur due to hydrogen bonding. nih.gov These shifts provide valuable information about the intermolecular forces at play. semanticscholar.org

| Solvent | C≡N Stretching Frequency (cm⁻¹) | Shift from Pure Sample (cm⁻¹) | Reference |

|---|---|---|---|

| Pure 5CB | 2229 | - | nih.gov |

| Hexane | 2233 | +4 | nih.gov |

| Methanol | 2220 | -9 | nih.gov |

Polarized infrared spectroscopy is a specialized technique used to study the orientation of molecules in ordered phases, such as the nematic and smectic phases of liquid crystals. acs.orgconsensus.app By using polarized IR light, it is possible to determine the orientation of specific molecular groups relative to a defined direction, such as an applied electric field. aps.org This technique has been used to study the reorientation dynamics of similar cyanobiphenyl molecules, revealing that different parts of the molecule, such as the core and the flexible tails, may orient differently and at different rates in response to an external field. aps.org These studies provide crucial insights into the collective behavior of molecules in liquid crystalline phases. acs.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Orientational Order and Director Distribution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the molecular ordering and director dynamics in liquid crystalline phases. In the context of mesogenic molecules like those in the cyanobiphenyl family, NMR provides detailed insights into the alignment of molecules with respect to an external magnetic field.

Deuterium (B1214612) NMR Studies of Mesogenic Arms and Helix Axis Orientation

Deuterium (²H) NMR is particularly well-suited for investigating the orientational order of liquid crystals. By selectively replacing protons with deuterium atoms at specific sites on a molecule, one can measure the quadrupolar splitting in the ²H NMR spectrum. This splitting is directly related to the orientational order parameter of the molecular axis containing the carbon-deuterium bond.

While extensive ²H NMR studies have been conducted on various cyanobiphenyl derivatives to understand the behavior of their mesogenic components, specific research detailing the orientational order of the individual mesogenic arms or the helix axis orientation for this compound is not available in the public domain based on current search results. Studies on related compounds, such as 4-pentyl-4'-cyanobiphenyl, demonstrate the utility of this technique in determining the director distribution under the influence of external magnetic and electric fields soton.ac.uk. The general methodology involves analyzing the deuterium NMR spectra to understand how the liquid crystal director aligns, which provides a comprehensive picture of the molecular organization within a thin slab of the material soton.ac.uk. However, without specific deuteration and study of this compound, no quantitative data on its mesogenic arms or potential helical structures can be provided.

Mesophase Behavior and Complex Phase Transitions: Experimental Characterization and Phenomenological Theories

Identification and Characterization of Thermotropic Mesophases (Nematic, Smectic A, Twist-Bend Nematic)

4-Cyanobiphenyl-4'-hexylbenzoate, like many other calamitic liquid crystals, exhibits a rich variety of thermotropic mesophases, which are phases that appear in a certain temperature range. cbpbu.ac.in The most common of these are the nematic (N) and smectic A (SmA) phases. The nematic phase is characterized by long-range orientational order of the molecular long axes, but no positional order. alternator.science The smectic A phase possesses a higher degree of order, with the molecules arranged in layers, and the average molecular long axis is oriented perpendicular to the layer planes. researchgate.net

In addition to these classical phases, certain cyanobiphenyl-based systems, particularly dimers, have been found to exhibit the more exotic twist-bend nematic (NTB) phase. nih.govresearchgate.net This phase is characterized by a heliconical structure with a pitch on the order of nanometers, and can be formed by achiral molecules. nih.govresearchgate.net The identification of these phases in this compound and its homologues is typically achieved through a combination of experimental techniques.

High-Resolution Calorimetry and Phase Transition Thermodynamics

High-resolution calorimetry techniques, such as Modulated Differential Scanning Calorimetry (MDSC), are crucial for investigating the thermodynamics of phase transitions in liquid crystals like this compound. aps.orgnih.gov MDSC allows for the precise measurement of heat capacity as a function of temperature, providing detailed information about the nature of phase transitions. aps.org

For instance, the nematic to isotropic (N-I) phase transition is typically a weak first-order transition, characterized by a sharp peak in the heat capacity curve. nih.gov The enthalpy and entropy of transition associated with this change can be accurately determined from the calorimetric data. aps.org In the case of the nematic to twist-bend nematic (N-NTB) transition observed in some related cyanobiphenyl dimers, high-resolution heat capacity measurements have revealed it to be a very weak first-order phase transition. nih.govrsc.org These experimental findings are essential for developing and validating theoretical models of phase behavior.

Optical Microscopy and Textural Analysis of Liquid Crystalline Phases

Polarizing Optical Microscopy (POM) is a fundamental and powerful tool for the initial identification and characterization of liquid crystalline phases. alternator.science The different mesophases of this compound, when viewed between crossed polarizers, exhibit characteristic optical textures that act as fingerprints for each phase. researchgate.net

The nematic phase, for example, is often identified by its Schlieren texture, which displays dark brushes corresponding to regions where the director is aligned with one of the polarizers. researchgate.net The smectic A phase typically shows a focal-conic fan texture. researchgate.net The observation of these textures upon heating and cooling a sample allows for the determination of the phase transition temperatures and the identification of the mesophases present. researchgate.net

X-ray Diffraction and Small-Angle X-ray Scattering for Mesophase Structure Determination

X-ray diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) are indispensable techniques for elucidating the structural organization of molecules within the different mesophases of this compound. nih.govtandfonline.com In the nematic phase, a diffuse wide-angle scattering pattern confirms the lack of long-range positional order, while a diffuse small-angle scattering indicates short-range correlations.

For the smectic A phase, a sharp Bragg reflection in the small-angle region provides the layer spacing (d), which is related to the molecular length. azom.com The wide-angle scattering remains diffuse, indicating liquid-like order within the smectic layers. researchgate.net In studies of related cyanobiphenyl dimers exhibiting a twist-bend nematic phase, SAXS has been crucial in confirming the absence of true long-range positional order, a key feature distinguishing it from smectic phases. nih.govrsc.org

Effective Molecular Length and Helical Pitch Length Determination

For smectic and twist-bend nematic phases, X-ray scattering techniques are instrumental in determining key structural parameters. The layer spacing in the smectic A phase, obtained from the position of the (001) Bragg peak, gives a direct measure of the effective molecular length in that phase. tandfonline.com

In the case of the twist-bend nematic phase found in some cyanobiphenyl dimers, resonant soft X-ray scattering can be used to determine the helical pitch length, which is a defining characteristic of this phase. nih.gov For example, in a related cyanobiphenyl dimer, the helicoidal pitch length in the NTB phase was estimated to be 8.9 nm. nih.govrsc.org

Theoretical Modeling of Phase Transitions (e.g., Landau Model, Molecular Field Theory)

To gain a deeper understanding of the phase transitions observed in this compound and related materials, experimental results are often complemented by theoretical modeling. The Landau model, a phenomenological theory, is frequently used to describe the behavior of the system near a phase transition. libretexts.orgwikipedia.org This model expands the free energy of the system as a power series of an order parameter, which quantifies the degree of order in the system. For instance, a Landau model has been successfully applied to describe high-resolution heat capacity measurements in the vicinity of the NTB-N phase transition in a cyanobiphenyl dimer, confirming its weakly first-order nature. nih.govrsc.org

Molecular field theory provides a more microscopic approach, considering the interactions between individual molecules. nih.gov An extended molecular field theory has been shown to be in good agreement with experimental results for a cyanobiphenyl dimer, including the reduced transition temperature and the order parameters of the mesogenic units. nih.govrsc.org

Investigations of Odd-Even Effects in Homologous Series on Mesophase Stability and Transition Temperatures

The mesomorphic properties of liquid crystals are highly sensitive to molecular structure. In homologous series of compounds like the 4-cyanobiphenyl-4'-n-alkylbenzoates, where the length of the alkyl chain is systematically varied, a distinct "odd-even" effect is often observed. semanticscholar.org This effect refers to the alternating behavior of transition temperatures and mesophase stability as the number of carbon atoms in the alkyl chain changes from odd to even. semanticscholar.org

Influence of Molecular Interactions on Mesophase Formation and Stability

The formation, stability, and type of mesophase exhibited by a liquid crystalline compound are profoundly influenced by the nature and strength of intermolecular interactions. In molecules such as this compound, which possess a rigid core, flexible terminal chains, and a strong polar group, a delicate balance of forces dictates the macroscopic properties. These interactions include permanent dipole-dipole forces, London dispersion forces, and steric repulsions. The specific architecture of the cyanobiphenyl moiety plays a critical role in directing the molecular self-assembly into the various ordered yet fluid states characteristic of liquid crystals.

Research on various cyanobiphenyl derivatives has confirmed this phenomenon. In cyanobiphenyl dimers, infrared spectroscopy studies have shown that upon transitioning into the twist-bend nematic (NTB) phase, there is a significant decrease in the absorbance associated with the cyano group. mdpi.com This change indicates a structural rearrangement that results in the antiparallel orientation of adjacent cyanobiphenyl units, a process driven by both dipole-dipole interactions and London dispersion forces that collectively stabilize the NTB phase. mdpi.com

While the antiparallel correlation is significant, it is not always overwhelmingly strong. Dielectric measurements on some cyanobiphenyls show a reduction in the effective dipole moment, confirming molecular association, but not to the extent that it causes a reversal in the sign of the dielectric anisotropy. epdf.pub

Beyond self-association, the cyano group can also participate in forming supramolecular complexes. Studies have shown that intermolecular hydrogen-bonding interactions between the electron-rich cyano group and the carboxylic acid group (–COOH) of molecules like 4-n-alkoxybenzoic acids can lead to the formation of stable, hydrogen-bonded liquid crystal complexes. nih.gov These association phenomena can induce the formation of smectic phases where none existed in the individual components, demonstrating the powerful role of specific directional interactions in dictating mesophase structure. nih.gov

The transition between different mesophases, and from the crystalline to the liquid crystalline state, involves changes in the degree of molecular freedom. A theoretical concept used to quantify this is the "rigidity parameter," which helps in understanding the effect of molecular motions on mesophase behavior. usm.my This parameter can be calculated to estimate the stability of molecular arrangements with respect to translational and rotational movements. usm.my

A theoretical study on p-n-propyl cyanobiphenyl (3CB), a related compound, provides insight into this concept. By calculating interaction energies for various molecular configurations, a rigidity parameter for stacking and in-plane interactions was determined at both room temperature and the nematic-isotropic transition temperature. usm.myusm.my

| Interaction Type | Face/Side | Rigidity at Room Temperature (300 K) | Rigidity at Transition Temperature (303.3 K) |

|---|---|---|---|

| Stacking | Face 1 | 0.5018 | 0.5012 |

| Face 2 | 0.5040 | 0.5031 | |

| In-Plane | Side 1 | 0.5020 | 0.5019 |

| Side 2 | 0.5002 | 0.5001 |

In addition to end-to-end arrangements, the molecular packing within liquid crystal phases can involve significant partial overlapping of molecules. This is known as an intercalated or interdigitated arrangement. Such structures are particularly common in systems containing cyanobiphenyl moieties, driven by the need to accommodate bulky cores and flexible chains while satisfying electrostatic interactions.

X-ray diffraction studies on various non-symmetric liquid crystal dimers have revealed that the effective molecular length in both nematic (N) and twist-bend nematic (NTB) phases often points to a locally intercalated arrangement of the molecules. rsc.orgnih.gov In some smectic phases, the ratio of the measured smectic layer spacing to the fully extended molecular length is significantly less than one (e.g., ~0.58), which strongly implies an intercalated molecular structure within the layers. researchgate.net

The degree of intercalation can vary. For instance, X-ray diffraction analysis of certain thioether-linked liquid crystal trimers has indicated a tendency towards a triply intercalated structure within a cybotactic nematic phase, where molecules from three layers overlap. nih.gov The stability of these arrangements is sensitive to molecular geometry. For example, increasing the length of the terminal alkyl chain can destabilize intercalated structures, which have a periodicity of roughly half the molecular length, in favor of interdigitated bilayer structures stabilized by the antiparallel association of the cyanobiphenyl groups. whiterose.ac.uk The steric bulk of terminal groups can also play a role, with larger cyclic groups potentially suppressing the interpenetration of terminal chains into adjacent layers, thereby influencing the layer spacing. whiterose.ac.uk

Electro Optical and Dielectric Phenomena: Fundamental Mechanisms and Response to External Fields

Dielectric Spectroscopy of Nematic and Smectic Phases

Dielectric spectroscopy is a powerful technique to probe the molecular dynamics and ordering in different liquid crystal phases. For cyanophenyl benzoate (B1203000) compounds, the presence of two polar units—the carboxylate (-COO-) and the terminal cyano (-CN) groups—leads to characteristic relaxation processes. sci-hub.se

The electric permittivity (ε) of 4-Cyanobiphenyl-4'-hexylbenzoate is a complex quantity (ε* = ε' - iε''), where the real part (ε') represents the stored energy and the imaginary part (ε''), or dielectric loss, represents the dissipated energy. Both components are dependent on the frequency of the applied electric field and the temperature. In the nematic phase, the permittivity is anisotropic, with different values when the electric field is parallel (ε∥) and perpendicular (ε⊥) to the nematic director.

The dielectric anisotropy (Δε = ε∥ - ε⊥) of liquid crystals like this compound is a critical parameter for electro-optical applications. This class of compounds typically exhibits a large positive dielectric anisotropy. researchgate.netias.ac.in

Broadband dielectric spectroscopy reveals the molecular motions responsible for the dielectric response. For bulk this compound (CP6B), two primary relaxation modes are observed in the nematic phase. sci-hub.seresearchgate.net These modes are associated with the reorientation of the molecule's permanent dipole moment.

Low-frequency mode (Tumbling mode): This relaxation is attributed to the rotation of the molecules around their short molecular axis. icm.edu.plresearchgate.neticm.edu.pl This "tumbling" motion is a slower process and is highly influenced by the nematic potential, which hinders the reorientation. icm.edu.pl For the decyloxy homolog (CP10DB), the activation energy for this process in the nematic phase is remarkably higher than in the isotropic and smectic A phases, highlighting the effect of the nematic ordering. bibliotekanauki.pl

High-frequency mode (δ-relaxation): This mode corresponds to the faster rotation or precession of the molecules around their long molecular axis. researchgate.net

Studies on the homologous series of 4-cyanophenyl-4'-n-alkylbenzoates (nCPB) confirm that the low-frequency relaxation process is related to the rotation of molecules around their short axes. icm.edu.pl The analysis of these relaxation times provides insights into the nematic potential barrier and the orientational order of the system. icm.edu.pl

Table 1: Dielectric Relaxation Modes in this compound (CP6B) and Related Compounds

| Relaxation Mode | Description | Associated Molecular Motion | Frequency Range |

|---|---|---|---|

| Tumbling Mode | Slower, low-frequency relaxation | Rotation around the short molecular axis | Typically kHz-low MHz icm.edu.plresearchgate.net |

| δ-relaxation | Faster, high-frequency relaxation | Precession/rotation around the long molecular axis | Typically high MHz-GHz researchgate.netresearchgate.net |

Influence of Electric Fields on Molecular Orientation and Order Parameters

An external electric field can induce a collective reorientation of the liquid crystal molecules, a phenomenon central to display technology. This response is governed by the coupling of the molecular dipoles with the applied field and the elastic forces of the liquid crystal medium.

The application of an electric field stronger than a certain threshold causes the nematic director to align with the field, assuming a positive dielectric anisotropy. The director angle, which describes the orientation of the director relative to a fixed axis, changes as a function of the applied field strength. researchgate.net

The orientational order parameter, S (often denoted as

), quantifies the degree of alignment of the molecules along the nematic director. An electric field can enhance this order. Theoretical studies on the related 4-n-alkoxy-4-cyanobiphenyl (nOCB) series show that the order parameter increases with the strength of the applied electric field.[

was determined from X-ray diffraction to be slightly higher than predicted by the Maier-Saupe mean-field theory, with values decreasing from approximately 0.6 to 0.4 as the temperature approached the nematic-isotropic transition.[

icm.edu.plThe Fréedericksz transition is a fundamental electro-optical effect where an electric field above a critical threshold voltage (Vth) deforms a uniformly aligned liquid crystal layer. mdpi.com This transition is the basis for many liquid crystal display (LCD) applications. The threshold voltage is determined by the elastic constants of the liquid crystal, the dielectric anisotropy, and the cell geometry. researchgate.net

While a specific Vth value for pure this compound is not available in the reviewed literature, data for the structurally similar 4-cyano-4'-hexylbiphenyl (6CB) shows a threshold voltage of 0.79 V. mdpi.com Studies on mixtures containing the heptyl homolog (p'cyano-phenyl p-heptylbenzoate) demonstrate that the threshold voltage is frequency-dependent and decreases as the low-frequency dielectric anisotropy increases. ras.ru Doping liquid crystals with nanoparticles can also influence the threshold voltage. researchgate.netumanitoba.ca

Table 2: Order Parameter and Representative Threshold Voltage

| Parameter | Description | Typical Value | Compound Context |

|---|---|---|---|

| Order Parameter (S or ) ₂> |

Degree of molecular alignment along the director | 0.4 - 0.6 (temperature dependent) | 4-cyanophenyl-4'-n-heptylbenzoate tandfonline.com |

| Fréedericksz Threshold (Vth) | Minimum voltage to induce director reorientation | ~0.79 V | 4-cyano-4'-hexylbiphenyl (6CB) mdpi.com |

Theoretical Studies on Electro-optical Properties under Applied Electric Fields

Theoretical and computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are crucial for understanding and predicting the electro-optical properties of liquid crystal molecules. consensus.appnih.gov

DFT studies on homologous series like the 4-n-alkoxy-4'-cyanobiphenyls (nOCB) have been used to compute various electro-optical parameters under the influence of an applied electric field. researchgate.net These calculations can predict how properties like dipole moment, polarizability, and hyperpolarizability change with field strength. Such studies confirm that for molecules with positive dielectric anisotropy, the director angle decreases while the order parameter increases with the applied field. researchgate.net

By combining DFT calculations for molecular polarizability with MD simulations to determine bulk properties like density and order parameters, it is possible to predict macroscopic optical properties such as refractive indices with good accuracy. consensus.app These computational approaches provide a powerful framework for the rational design of new liquid crystal materials with tailored electro-optical characteristics for specific applications.

Information Deficit on "this compound" Impedes Article Generation

A comprehensive search for scientific literature concerning the specific electro-optical and dielectric properties of "this compound" when dispersed with nanoparticles has yielded insufficient data to construct the requested detailed article.

Despite a thorough investigation into the effects of nanoparticle dispersion on the dielectric and electro-optical characteristics of liquid crystals, specific research findings for the compound "this compound" are not presently available in the public domain. The inquiry, which focused on the sub-topics of ionic conductivity in its nanocomposites, and the subsequent impact on the splay elastic constant and rotational viscosity, did not return any direct studies or datasets for this particular chemical.

While extensive research exists on analogous cyanobiphenyl derivatives—such as 4'-n-pentyl-4-cyanobiphenyl (5CB) and 4'-n-hexyl-4-cyanobiphenyl (6CB)—and the broader field of liquid crystal nanocomposites, the strict requirement to focus solely on "this compound" prevents the extrapolation of this related data. Scientific accuracy demands that the article be based on direct experimental evidence for the specified compound.

The absence of dedicated research on the nanoparticle-induced phenomena in "this compound" means that any attempt to generate the requested article would rely on speculation and generalization from other materials, thereby violating the core tenets of scientific accuracy and the specific constraints of the request.

Therefore, until research specifically addressing the ionic conductivity, splay elastic constant, and rotational viscosity of "this compound" nanocomposites is published, the generation of a scientifically rigorous and accurate article as per the provided outline is not feasible.

Advanced Computational Modeling and Simulation of Liquid Crystalline Systems

Molecular Dynamics (MD) Simulations for Structural and Dynamic Properties of Bulk and Confined Systems

Molecular dynamics (MD) simulations provide a powerful lens through which the behavior of liquid crystal systems can be observed at an atomic level. These simulations model the movement of individual atoms in a system over time, governed by a set of force fields that describe the interactions between them. For the 4-cyanophenyl 4-alkylbenzoate (CPnB) homologous series, including the hexyl derivative (4-Cyanobiphenyl-4'-hexylbenzoate, also known as CP6B), MD simulations are crucial for understanding both bulk properties and the behavior of these molecules when confined to surfaces. tandfonline.comsci-hub.se

Studies on CP6B confined in composites with aerosil (a type of fumed silica) reveal significant insights into its surface interactions. When a thin, two-monolayer structure of CP6B is adsorbed onto the surface of silica (B1680970) particles, its molecular dynamics change dramatically compared to the bulk material. researchgate.net A relaxation process is observed at frequencies much lower than those in bulk CP6B, which is attributed to the dynamics of the molecules in the surface layer. researchgate.net This slowing of the relaxation process is a result of interactions, such as hydrogen bonding, between the aerosil surface hydroxyl (-OH) groups and the polar cyano (–CN) or ester (–COO–) groups of the CP6B molecules. tandfonline.comsci-hub.se

The defining characteristic of a nematic liquid crystal is its long-range orientational order. This property is quantified by the orientational order parameter, S. While direct MD simulation results for the order parameter of this compound are not extensively detailed in the literature, experimental data for the homologous series of 4-cyanophenyl 4-alkylbenzoates (n.CN) provide the benchmark values that simulations aim to reproduce. nih.govutupub.fi These parameters have been determined using various techniques, including ¹³C-NMR, X-ray diffraction, and optical birefringence measurements at different temperatures. nih.govrsc.org

The nematic order parameters determined by these different methods show very similar trends with temperature, although their absolute values may have slight shifts. nih.gov This consistency across different experimental techniques provides a robust dataset for validating computational models. Studies on related mixtures also show that an orientational order can be induced in the isotropic phase by applying an external electric field. bohrium.com

| Compound (n.CN series) | Method | Temperature (T/TNI) | Orientational Order Parameter (S) | Source |

|---|---|---|---|---|

| 4-cyanophenyl 4-pentylbenzoate | ¹³C-NMR | 0.97 | ~0.45 | nih.gov |

| 4-cyanophenyl 4-pentylbenzoate | Optical | 0.97 | ~0.42 | nih.gov |

| 4-cyanophenyl 4-heptylbenzoate | ¹³C-NMR | 0.98 | ~0.40 | nih.gov |

| 4-cyanophenyl 4-heptylbenzoate | X-ray | 0.98 | ~0.38 | nih.gov |

Atomistic models are instrumental in predicting the dielectric and elastic properties that govern the response of liquid crystals to external fields. The 4-cyanophenyl 4-alkylbenzoate series is known to possess two polar units, the carboxylate (–COO–) and the cyano (–CN) groups, which give rise to characteristic relaxation processes observable through techniques like broadband dielectric spectroscopy. sci-hub.semdpi.com

Experimental studies on 4-cyanophenyl-4'-n-heptylbenzoate (a close homologue) show pretransitional phenomena near the isotropic-nematic phase transition, indicating an anomalous temperature behavior of both static and dynamic dielectric properties. researchgate.net Similarly, dielectric studies of 4-cyanophenyl-4'-n-octylbenzoate (8CPB) reveal that in the vicinity of the phase transition, a subdiffusional molecular rotation occurs. researchgate.net For this compound (CP6B), dielectric spectroscopy in the nematic phase reveals distinct relaxation modes corresponding to molecular tumbling around the short axis (low-frequency δ-relaxation) and other molecular motions. researchgate.net When confined to an aerosil surface, the dielectric response changes significantly, with the relaxation process slowing down due to surface interactions. tandfonline.comsci-hub.se

While detailed predictions of elastic constants for this compound from atomistic models are not widely available in the surveyed literature, the dielectric data provide a foundation for validating and refining such computational models.

| Compound/System | Phase | Frequency | Observed Dielectric Phenomenon | Source |

|---|---|---|---|---|

| Bulk CP6B | Nematic | ~105-106 Hz | δ-relaxation and tumbling mode | researchgate.net |

| Bulk CP6B | Isotropic | ~107 Hz | Single relaxation process | researchgate.net |

| CP6B on Aerosil | Surface Layer | <1 Hz at 240K | Slow relaxation process due to surface adsorption | researchgate.net |

| 4-cyanophenyl-4′-n-heptylbenzoate | Nematic/Isotropic | - | Anomalous behavior near phase transition | researchgate.net |

The conformation of liquid crystal molecules and their interaction with surfaces are critical for device applications. Simulations allow for the detailed exploration of these aspects. For the 4-cyanophenyl 4-alkylbenzoate (CPnB) series, the interaction with a silica surface is expected to be strong, primarily through hydrogen bonds forming between the surface hydroxyl groups and the molecule's cyano and ester groups. This interaction is confirmed by infrared spectroscopy and leads to a modified molecular dynamic in the surface layer compared to the bulk. sci-hub.se

Computational analysis on analogous aromatic compounds reveals that intermolecular forces like stacking interactions are crucial for molecular self-assembly. nih.gov For instance, in a related quinoline (B57606) derivative, the highest interaction energies were found for stacking arrangements of the aromatic cores, with stabilization energies calculated to be as high as -45.8 kJ/mol. nih.gov These stacking interactions, dominated by London dispersion forces, are stronger than the weak hydrogen bonds also present in the crystal structure. nih.gov For this compound, it is expected that similar stacking of the cyanobiphenyl and benzoate (B1203000) rings, alongside van der Waals forces between the hexyl chains, plays a primary role in stabilizing the liquid crystalline phases. nih.govsmolecule.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. bohrium.com DFT is, in principle, an exact theory of electronic structure based on the electron density distribution rather than the complex many-electron wave function. scirp.org This makes it a computationally efficient yet powerful tool for calculating the properties of molecules like this compound. aps.org

In practice, DFT is used to optimize molecular geometry, calculate molecular and thermodynamic properties (total energy, dipole moment, entropy), and analyze molecular electrostatic potential (MEP), HOMO (Highest Occupied Molecular Orbital), and LUMO (Lowest Unoccupied Molecular Orbital) surfaces. researchgate.net For similar liquid crystals, DFT calculations using packages like GAMESS with B3LYP/6-31G(d,p) basis sets have successfully been employed to analyze electronic structure and assign vibrational spectra. researchgate.net

From the electronic structure calculated by DFT, several global reactivity descriptors can be derived to predict the chemical behavior of a molecule. These descriptors provide a quantitative measure of key chemical concepts. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the propensity of a species to accept electrons. It measures the stabilization in energy when the system acquires additional electronic charge from the environment.

These parameters are typically calculated from the energies of the HOMO (E_HOMO) and LUMO (E_LUMO) using the Koopmans' approximation. researchgate.net While specific DFT calculations for the global reactivity descriptors of this compound are not available in the cited literature, the table below provides a representative example of such data and its interpretation.

| Descriptor | Formula | Illustrative Value (a.u.) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.12 | Indicates the molecule's overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.18 | A higher value suggests greater stability and lower reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 0.04 | Measures the molecule's capacity to act as an electrophile (electron acceptor). |

Note: The values in this table are for illustrative purposes to explain the concepts and are not derived from specific calculations on this compound.

Future Directions and Emerging Research Themes in Cyanobiphenyl Liquid Crystal Science

Exploration of Novel Mesophases and Their Underlying Molecular Mechanisms

While 4-Cyanobiphenyl-4'-hexylbenzoate is a constituent of conventional liquid crystal phases, a significant area of future research lies in the discovery of new and exotic mesophases within related molecular architectures. A primary focus in recent years has been the twist-bend nematic (NTB) phase, a chiral structure formed from achiral bent molecules. whiterose.ac.uk

This phase was first identified in the cyanobiphenyl dimer 1,7-bis-4-(4'-cyanobiphenyl) heptane (B126788) (CB7CB). whiterose.ac.uk The formation of the NTB phase is intimately linked to the molecule's bent shape; molecular field theory suggests a strong sensitivity to the angle between the mesogenic arms, with an optimal bend angle around 125° for promoting this phase. whiterose.ac.uk Research on ester-linked cyanobiphenyl dimers has further revealed that the sequence of phase transitions can be controlled by the length of the flexible alkyl spacer, with some short-spacer dimers exhibiting a rare, direct transition from the isotropic liquid to the twist-bend nematic phase. tandfonline.com

Future work will likely involve designing monomeric and dimeric structures related to this compound to deliberately induce or control the formation of the NTB phase and other complex arrangements like heliconical smectic phases. Understanding the molecular mechanisms, such as the interplay between molecular geometry, flexibility, and intermolecular interactions that stabilize these phases, remains a key challenge.

Development of Advanced Theoretical Models for Complex Liquid Crystalline Phenomena

To guide the synthesis of new materials and understand their behavior, advanced theoretical and computational models are indispensable. For cyanobiphenyl systems, a range of modeling techniques is being actively developed and refined.

Atomistic modeling combined with Monte Carlo simulations has been successfully used to predict the conformational distribution, dielectric properties, and elastic constants of cyanobiphenyl dimers like CB7CB, providing insights consistent with the formation of a twist-bend nematic phase. nih.govaps.org For other complex liquid crystal systems, Density Functional Theory (DFT) calculations are routinely employed to correlate molecular geometry, including the effects of lateral substituents, with observed mesophase behavior. tandfonline.com Furthermore, Landau models and extended molecular field theories have been applied to describe the subtle energetics of phase transitions, such as the NTB–N transition in cyanobiphenyl dimers. rsc.org

A significant future direction is the development of multi-scale models that can bridge the gap from single-molecule properties to the macroscopic behavior of bulk materials or devices. For compounds like this compound, this would involve creating models that can accurately predict how changes in its chemical structure (e.g., chain length, core modifications) influence phase transition temperatures, viscoelastic coefficients, and dielectric anisotropy.

To illustrate the parameters of interest in such studies, the following table outlines the typical data collected and analyzed for a homologous series of liquid crystals.

| Property Investigated | Experimental Technique | Theoretical Model/Calculation | Purpose |

| Phase Transition Temperatures | Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC) | Molecular Field Theory | To determine the temperature ranges of different mesophases (e.g., Nematic, Smectic A). nbu.ac.inresearchgate.net |

| Enthalpy of Transition | Differential Scanning Calorimetry (DSC) | Landau Models | To quantify the energetics and determine the order of the phase transition (e.g., first-order). aps.orgrsc.org |

| Molecular Conformation | Single-Crystal X-ray Diffraction, NMR Spectroscopy | Density Functional Theory (DFT) | To determine the average molecular shape (e.g., bend angle) in the crystalline and mesophases. tandfonline.com |

| Dielectric Properties | Dielectric Spectroscopy | Atomistic Modeling, Monte Carlo | To measure dielectric anisotropy, a key parameter for display applications. nih.gov |

| Viscoelastic Properties | Dynamic Light Scattering, Rheometry | Molecular Dynamics (MD) Simulations | To understand the material's response to deformation and flow, crucial for switching speeds. nih.gov |

Integration of Cyanobiphenyl Mesogens into Hybrid Materials for Fundamental Studies

The unique properties of cyanobiphenyl mesogens make them ideal components for creating advanced hybrid materials, enabling fundamental studies of soft matter physics and chemistry. The ester linkage in this compound provides a versatile point for chemical modification.

One emerging area is the creation of supermolecular liquid crystals. For instance, attaching a mesogen like 4'-Cyanobiphenyl-4-yl 4-(nonanoyloxy)benzoate to a rigid three-dimensional o-carborane (B102288) cluster was found to induce smectic phases, demonstrating that the cluster's presence has a profound, electronically-based effect on phase behavior. whiterose.ac.uk Another avenue involves grafting cyanobiphenyl-containing molecules onto polymer backbones or nanoparticles, such as cellulose (B213188) nanocrystals (CNCs). rsc.org These hybrid materials allow for the study of how confinement and interfacial interactions influence liquid crystal ordering. Research on CNCs grafted with a cyanobiphenyl moiety explores how the interplay between the main-chain ordering of the CNCs and the side-chain ordering of the thermotropic mesogen can lead to hierarchical self-assembly. rsc.org

Future studies will focus on creating more complex hybrid systems. This includes reactive mesogens, such as 4'-Cyanobiphenyl-4-yl 4-(6-(methacryloyloxy)hexyloxy)benzoate, which can be polymerized to form anisotropic polymer networks or elastomers with applications in sensing and actuation. synthon-chemicals.com The study of binary mixtures, such as those combining cyanobiphenyls with phenyl benzoates, also continues to be a rich area for discovering unusual phase behaviors like injected smectic phases, driven by the interplay between different types of intermolecular forces. nbu.ac.in

Harnessing Unique Properties for Next-Generation Soft Matter Research

The broader class of cyanobiphenyl esters and their derivatives are central to pioneering next-generation soft matter research. Their predictable self-assembly and responsiveness to external stimuli are being harnessed in novel ways.

One area of exploration is the self-assembly of benzoate (B1203000) ester molecules into complex chiral nanostructures, such as twisted nanowires and chiral gels. rsc.org These assemblies show potential for applications in enantioselective separation. rsc.org While the specific molecule studied was not a cyanobiphenyl, it demonstrates the potential of the benzoate ester group for directing supramolecular chirality.

Furthermore, the well-characterized nature of cyanobiphenyls makes them excellent model systems for studying fundamental soft matter phenomena. For example, mixtures containing the bent-core molecule CB7CB have been used to create and study nematic droplets with a twisted bipolar director field. aps.org These droplets exhibit Lehmann rotation (rotation under a thermal gradient), and their behavior provides a testbed for theoretical models of flexoelectricity and other complex electro-optic effects. aps.org

Future research will likely leverage the unique properties of materials like this compound and its derivatives in areas such as stimuli-responsive surfaces, advanced optical components, and as host media for studying the behavior of dispersed nanomaterials. The goal is to move beyond display applications to harness their rich physical chemistry for new technologies in sensing, photonics, and smart materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for 4-Cyanobiphenyl-4'-hexylbenzoate, and how can purity be optimized?

The synthesis typically involves esterification between 4-cyanophenyl derivatives and hexyl-substituted benzoic acids, catalyzed by agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine). Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) under inert atmospheres. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is critical for achieving >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) and verifying purity via HPLC or GC-MS is recommended .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the biphenyl linkage, cyano group, and hexyl chain orientation. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, ester C=O at ~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z ~349.4 for C₂₂H₂₃NO₂). Polarized optical microscopy (POM) can preliminarily assess liquid crystalline behavior .

Q. What safety protocols are critical when handling this compound in the lab?

Avoid dust formation and inhalation by using fume hoods and P95 respirators. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers at 2–8°C to prevent degradation. Note that while it is not classified as a carcinogen by IARC or OSHA, mutagenicity potential requires careful handling .

Advanced Research Questions

Q. How does the hexyl chain length influence the compound’s liquid crystalline properties compared to analogs?

The hexyl chain enhances mesophase stability by balancing molecular rigidity (from the biphenyl core) and flexibility. Comparative studies with analogs (e.g., 4-Cyanophenyl 4-pentylbenzoate or 4-octylbenzoate) show that longer alkyl chains (e.g., octyl) increase transition temperatures but reduce response times in electric fields. Hexyl derivatives strike an optimal balance, achieving nematic phases at 80–120°C with response times <10 ms under applied voltages (5 V/µm) .

Q. How can researchers resolve contradictions in toxicity data across safety reports?

Conflicting classifications (e.g., mutagenicity vs. non-carcinogenicity) may arise from assay variability. Mitigate this by:

Q. What experimental strategies are recommended for studying interactions with biomolecules (e.g., proteins)?

Surface plasmon resonance (SPR) can quantify binding affinity (KD) to target proteins like serum albumin. Molecular docking simulations (AutoDock Vina) predict binding sites, while fluorescence quenching assays assess conformational changes in biomolecules. For cellular studies, use confocal microscopy with fluorescently tagged derivatives to track uptake and localization .

Q. How does the compound’s stability vary under different storage conditions?

Long-term storage in light or oxygen exposure leads to ester bond hydrolysis, detectable via HPLC degradation peaks. Stabilize by adding antioxidants (e.g., BHT) or storing under argon. Accelerated aging studies (40°C/75% RH for 6 months) can model degradation kinetics .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing liquid crystalline phase behavior?

Use differential scanning calorimetry (DSC) to determine phase transition enthalpies (ΔH) and entropy changes (ΔS). Pair with polarized microscopy to correlate thermal data with texture changes. Multivariate analysis (PCA) can identify dominant factors (e.g., alkyl chain length) affecting mesophase stability .

Q. How can researchers address inconsistencies in physicochemical property data (e.g., melting points)?

Discrepancies often arise from polymorphic forms or impurities. Standardize measurements using DSC (heating rate 10°C/min under nitrogen) and cross-validate with X-ray diffraction (XRD) to confirm crystalline phases. Report averages from ≥3 independent syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.